4-t-Pentylcyclohexene

Physical Organic Chemistry Thermophysical Properties Process Chemistry

4-t-Pentylcyclohexene, designated by CAS 51874-62-5, is an organic compound classified as a 4-alkyl-substituted cyclohexene with the molecular formula C11H20. This compound features a cyclohexene ring with a bulky tert-pentyl (2-methylbutan-2-yl) group at the 4-position, which is known to impart specific steric and stereoelectronic effects.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 51874-62-5
Cat. No. B15077076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-t-Pentylcyclohexene
CAS51874-62-5
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC=CC1
InChIInChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3
InChIKeyQHNHBWFHTRVZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-t-Pentylcyclohexene (CAS 51874-62-5) Procurement-Grade Chemical Profile and Core Specifications


4-t-Pentylcyclohexene, designated by CAS 51874-62-5, is an organic compound classified as a 4-alkyl-substituted cyclohexene with the molecular formula C11H20 [1]. This compound features a cyclohexene ring with a bulky tert-pentyl (2-methylbutan-2-yl) group at the 4-position, which is known to impart specific steric and stereoelectronic effects . Its core computed physical properties include a boiling point of 187.7 ± 7.0 °C, a density of 0.834 ± 0.06 g/cm³, and an estimated LogP (XLogP3-AA) of 4.4, indicating significant lipophilicity [1]. The compound is available from specialty chemical suppliers as a research chemical .

Why 4-t-Pentylcyclohexene Cannot Be Replaced by Other 4-Alkylcyclohexenes Without Changing Key Performance Metrics


The steric bulk and specific geometry of the tert-pentyl group in 4-t-pentylcyclohexene directly influence its physical properties and chemical reactivity in ways that are not replicated by other alkyl substituents. A direct comparison with 4-tert-butylcyclohexene reveals a calculated boiling point difference of approximately 22 °C (187.7 vs. 165.3 °C), which can significantly impact purification processes, thermal stability assessments, and vapor-phase handling protocols [1]. Furthermore, in the context of liquid crystal (LC) applications, the length and branching of the alkyl chain are critical parameters. Substituting a tert-pentyl for a shorter or less branched alkyl group can alter the viscosity, clearing point, and birefringence of an LC mixture, thereby affecting the response time and contrast ratio of a display [2].

Quantitative Differentiation Guide for 4-t-Pentylcyclohexene vs. Analogous 4-Alkylcyclohexenes


Thermal and Phase-Change Property Comparison: 4-t-Pentylcyclohexene vs. 4-tert-Butylcyclohexene

4-t-Pentylcyclohexene exhibits a significantly higher boiling point than its smaller analog, 4-tert-butylcyclohexene. This difference is critical for applications involving thermal processing or gas chromatography, where the compound's volatility and separation characteristics are key determinants of its utility .

Physical Organic Chemistry Thermophysical Properties Process Chemistry

Lipophilicity Profile: 4-t-Pentylcyclohexene vs. Lower Homologs

The increased carbon chain length of 4-t-pentylcyclohexene relative to 4-tert-butylcyclohexene results in a markedly higher predicted partition coefficient (LogP). The computed XLogP3-AA value for 4-t-pentylcyclohexene is 4.4 [1], which is approximately 1.0 LogP unit higher than that of 4-tert-butylcyclohexene (XLogP3 3.4) [2]. This indicates a greater affinity for non-polar environments.

Lipophilicity Medicinal Chemistry Chromatography

Liquid Crystal Performance Potential: Cyclohexene vs. Cyclohexane Core

Compounds with a cyclohexene core, such as 4-t-pentylcyclohexene, have been shown to provide key advantages over their saturated cyclohexane counterparts in liquid crystal formulations. The presence of the double bond in the cyclohexene ring reduces the overall viscosity of the nematic liquid crystal composition [1]. Lower viscosity is directly correlated with a shorter response time in liquid crystal displays (LCDs) [1].

Liquid Crystals Display Technology Materials Science

Synthetic Tractability: Eliminating Isomer Separation Steps

A key advantage of the cyclohexene framework over the cyclohexane framework in the synthesis of certain liquid crystal intermediates is the elimination of a difficult isomer separation. For cyclohexane derivatives, achieving the desired trans-isomer requires a tedious chromatographic separation. In contrast, the cyclohexene synthetic route avoids this step, as the intermediate can be dehydrated directly without prior separation of cis- and trans-forms, leading to a simplified and more cost-effective preparation [1].

Synthetic Chemistry Process Development Cost of Goods

Recommended Research and Industrial Application Scenarios for 4-t-Pentylcyclohexene Based on Quantitative Evidence


Liquid Crystal (LC) Mixture Development for Fast-Response Displays

Researchers developing new nematic liquid crystal mixtures for applications requiring fast response times, such as high-refresh-rate monitors or adaptive optics, should consider 4-t-pentylcyclohexene as a structural component. The cyclohexene core is associated with lower viscosity, which is a primary driver of reduced switching times in LCDs [1]. The specific tert-pentyl side chain offers a distinct balance of steric bulk and flexibility, which can be used to fine-tune the mesophase range and birefringence of the final formulation [2].

Organic Synthesis and Medicinal Chemistry as a Lipophilic Building Block

In the context of small-molecule drug discovery or agrochemical research, 4-t-pentylcyclohexene can serve as a valuable, lipophilic building block. Its calculated LogP of 4.4 is approximately 10 times higher than that of its 4-tert-butyl analog, making it suitable for increasing the overall lipophilicity of a lead compound to modulate properties like membrane permeability, metabolic stability, or target binding [1]. Its unique combination of an alkene and a branched alkyl group provides a distinct scaffold for structure-activity relationship (SAR) studies.

Physicochemical Property Standards and Method Development

Due to its well-defined, predicted physicochemical properties, 4-t-pentylcyclohexene is a suitable candidate for use as a standard in analytical method development, particularly for gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RP-HPLC). Its boiling point of ~188 °C provides a distinct retention time marker for GC method optimization [1]. Furthermore, its high LogP makes it a useful analyte for testing the performance and selectivity of non-polar RP-HPLC columns [2].

Model Substrate for Steric Effect Studies in Organic Reactions

The bulky tert-pentyl group at the 4-position of the cyclohexene ring makes this compound an excellent model substrate for probing the influence of steric hindrance on various organic transformations. It can be employed to study regioselectivity and diastereoselectivity in reactions such as epoxidation, hydroboration, or photooxygenation, where the steric bulk of the substituent can dictate the approach of the reagent to the double bond [1].

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